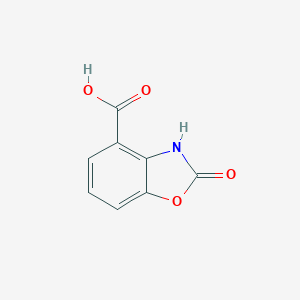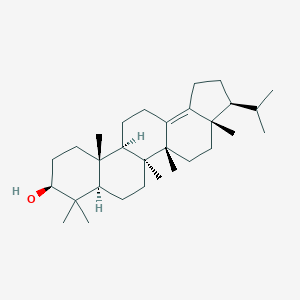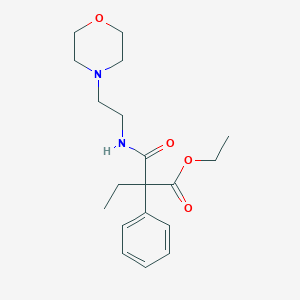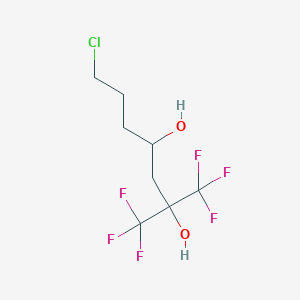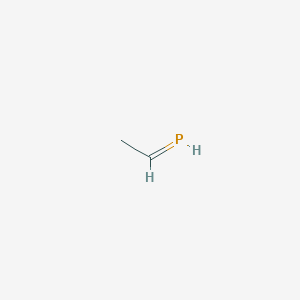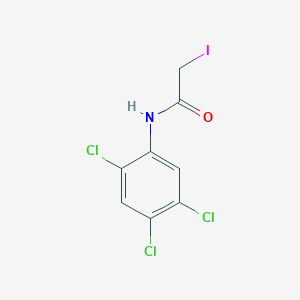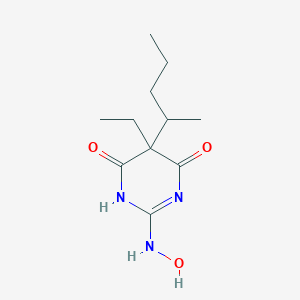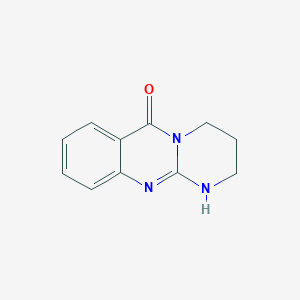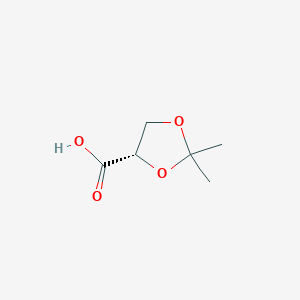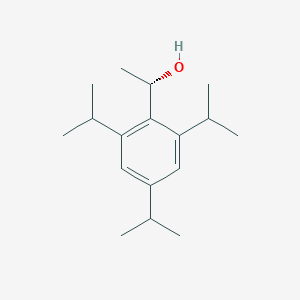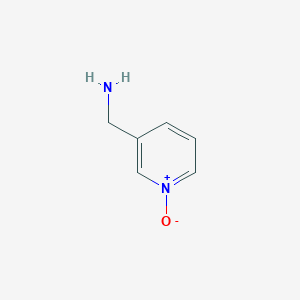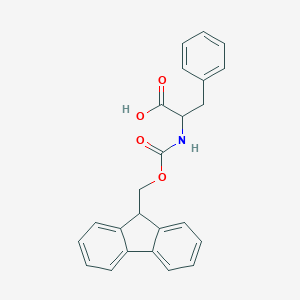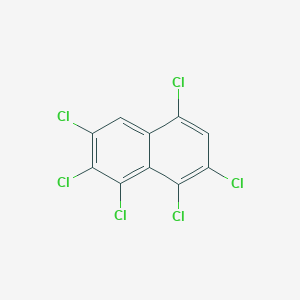
1,2,3,5,7,8-Hexachloronaphthalene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of hexachloronaphthalenes, including 1,2,3,5,7,8-Hexachloronaphthalene, often involves the reduction of higher chlorinated naphthalenes or specific chlorination of naphthalene derivatives. For example, 1,2,3,5,6,7-Hexachloronaphthalene and 1,2,3,4,5,6,7-heptachloronaphthalene were obtained from the reduction of decachloro-1,4-dihydronaphthalene with lithium aluminum hydride (Haglund & Bergman, 1989).
Molecular Structure Analysis
The molecular structure of chloronaphthalenes, including hexachloronaphthalenes, is determined by their chlorine substitution pattern, which significantly affects their physical and chemical properties. X-ray crystallographic analysis and spectral studies, such as NMR, provide detailed insights into their structural conformation. The molecular diversity of naphthalene derivatives, including diamino naphthalenes, plays a crucial role in their reactivity and interaction with other chemical entities (Ziarani, Mohajer, & Mali, 2020).
Chemical Reactions and Properties
Hexachloronaphthalenes undergo various chemical reactions, including substitution and addition reactions, influenced by their chlorination pattern. Their reactivity with organothiolates, for example, showcases their ability to form new compounds with diverse chemical functionalities (Knieß & Mayer, 1994). The synthesis and characterization of related compounds provide insights into their chemical behavior and potential applications.
Physical Properties Analysis
The physical properties of hexachloronaphthalenes, including melting point, solubility, and volatility, are influenced by their molecular structure. The presence of chlorine atoms significantly impacts these properties, making them persistent in the environment and capable of bioaccumulation. Analytical techniques like gas chromatography are essential for isolating and identifying hexachloronaphthalene isomers, further contributing to our understanding of their physical behavior (Imagawa & Yamashita, 1997).
Wissenschaftliche Forschungsanwendungen
Enzyme Induction : 1,2,3,4,5,6,7-Hexachloronaphthalene induces hepatic microsomal drug-metabolizing enzymes, with a more potent effect observed in the fully substituted congener (Campbell et al., 1983).
Synthesis and Chemical Properties : The compound's synthesis and chemical properties are valuable in scientific research, especially in relation to its variants like 1,2,3,5,6,7-Hexachloronaphthalene (Haglund & Bergman, 1989).
Bioaccumulation : 1,2,3,5,6,7-hexachloronaphthalene is known for its strong bioaccumulation, particularly in the livers of rats, where it can be found in concentrations up to 140 times higher than in adipose tissue (Asplund et al., 1986).
Hematological and Hepatotoxicity Effects : Exposure to hexachloronaphthalene in rats has been shown to disrupt heme biosynthesis, cause hematological disturbances, and lead to hepatotoxicity (Klimczak et al., 2018).
Selective Retention in Liver : The compound is selectively retained in the liver of rats and has been detected in environmental samples, such as cod liver and guillemot egg (Asplund et al., 1994).
Prenatal Exposure Effects : Prenatal exposure leads to significant systemic accumulation in the maternal liver, fat tissue, reproductive and nervous system, and notably in the fetal brain (Stragierowicz et al., 2018).
Endocrine and Estrous Cyclicity Disorders : It may cause endocrine and estrous cyclicity disorders, potentially affecting female fecundity (Stragierowicz et al., 2018).
Gas Chromatographic Isolation : This compound can be isolated using gas chromatography for the quantification of individual hexachloronaphthalene isomers (Imagawa & Yamashita, 1997).
Eigenschaften
IUPAC Name |
1,2,3,5,7,8-hexachloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Cl6/c11-4-2-6(13)8(14)7-3(4)1-5(12)9(15)10(7)16/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQLLIUTUFJWMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C(C2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145833 | |
| Record name | Naphthalene, 1,2,3,5,7,8-hexachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,5,7,8-Hexachloronaphthalene | |
CAS RN |
103426-94-4 | |
| Record name | Naphthalene, 1,2,3,5,7,8-hexachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1,2,3,5,7,8-hexachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



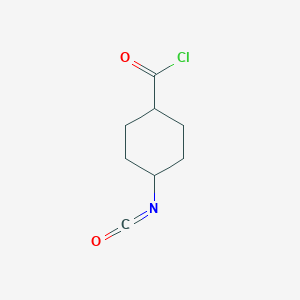
![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)
